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Inhibitor . - Tested Disease L
Target Key Experimental Findings Citations

Name Models

GSK-J1 JMJD3/ Loaded into nanoparticles; reduced Carboplatin-resistant

(IMJID3 UTX HER2 expression; induced apoptosis; ovarian cancer [1]

inhibitor) inhibited tumor growth in vivo.

GSK-J4 JMJID3/  Synergistic cytotoxicity with WIP1 Neuroblastoma,

(prodrug of UTX inhibitor; induced cell cycle arrest Medulloblastoma [2]

GSK-J1) (GO/G1); inhibited Shh signaling & [3]

cholesterol metabolism.

Detailed Experimental Data and Protocols

The following details the experimental methodologies and key findings from the studies referenced in the

table.

GSK-J1 in Ovarian Cancer Research [1]
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This study focused on improving the delivery and efficacy of GSK-J1 using a metal-organic framework

(MOF) for targeted therapy.

o Experimental Model: Carboplatin-resistant human ovarian cancer cell line (CR SKOV-3) and mouse
xenografts.
¢ Key Methodologies:

o Formulation: GSK-J1 was loaded into Fe-based MOF nanoparticles and decorated with
Hyaluronic Acid (HA) for CD44 receptor-mediated targeting (formulation: HAGMOF@GSK-J1).

o In Vitro Assays: Cell viability (MTT assay), apoptosis (Annexin V/PI staining via flow
cytometry), cell migration (wound healing assay), and sphere formation assay.

o Mechanistic Investigation: Chromatin Immunoprecipitation (ChIP) assay to measure
H3K27me3 levels at the HER2 gene promoter; Western Blot to assess HER2 protein
expression.

o In Vivo Evaluation: Anti-tumor efficacy and preliminary toxicity were examined in BALB/c nude
mice bearing ovarian tumor xenografts after tail intravenous injection.

¢ Key Findings:

o The HAGMOF@GSK-J1 formulation demonstrated enhanced cellular uptake and cytotoxicity
compared to free GSK-J1.

o It significantly induced apoptosis, reduced cell motility, and diminished sphere formation
capability.

o Mechanistically, it increased H3K27me3 methylation at the HER2 promoter, leading to
transcriptional suppression of the HER2 oncogene.

o In vivo results confirmed better treatment efficacy for carboplatin-resistant ovarian tumors.

GSK-J4 in Pediatric Cancer Research [2] [3]

These studies utilized GSK-J4, the cell-active prodrug of GSK-J1, which is converted to GSK-J1 inside the

cell.

e Experimental Models:
o A panel of neuroblastoma cell lines (e.g., IMR-32, SK-N-BE(2)) and zebrafish xenograft models
[2].
o Smoothened (Smo) mutant mouse models of medulloblastoma, primary cerebellar granule
neuron precursors (CGNPs), and human medulloblastoma cell line DaoY [3].
¢ Key Methodologies:
o Viability & Synergy Assays: Cell viability was assessed using WST-1 and ATP-based
luminescent assays. A high-throughput drug screen of 527 compounds identified synergy
between GSK-J4 and the WIP1 inhibitor SL-176 [2].
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o Gene Expression Analysis: RT-gPCR and RNA-seq were used to analyze gene expression
changes, revealing upregulation of p53 targets (e.g., PUMA, p21) and downregulation of Sonic
Hedgehog (Shh) target genes (e.g., Glil, Ptchl) [2] [3].

o Cell Cycle & Mechanism: Cell cycle analysis was performed via immunofluorescence (BrdU
incorporation). ChIP assays confirmed that GSK-J4 treatment increases H3K27me3 levels at
promoters of key genes [3].

¢ Key Findings:

o GSK-J4 showed synergistic cytotoxicity when combined with the WIP1 inhibitor SL-176 in

neuroblastoma, enhancing p53 pathway activation [2].

o It significantly inhibited Shh signaling pathway and cholesterol metabolism genes, leading
to cell cycle arrest at GO/G1 phase and reduced proliferation in medulloblastoma models [3].

JMJD3 Inhibition Mechanism and Research Workflow

To help visualize the core concepts and typical experimental approaches, the following diagrams outline the

mechanism of JMJD3 inhibition and a generalized research workflow based on the analyzed studies.

Mechanism of JMJD3 Inhibition by GSK-J1/J4
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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